[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid
CAS No.: 1142205-00-2
Cat. No.: VC2397720
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142205-00-2 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid |
| Standard InChI | InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18) |
| Standard InChI Key | MSOYOCAEXUABRP-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1142205-00-2 |
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| PubChem CID | 25220016 |
Chemical Structure and Properties
Structural Characteristics
The molecular structure of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid contains several key functional groups that define its chemical behavior. The compound features a phenyl ring connected to a nitrogen atom, which is further linked to both an acetic acid group and a 2-(cyclopropylamino)-2-oxoethyl moiety . This arrangement creates a tertiary amine center that serves as a key structural element.
The cyclopropyl group represents a distinctive three-membered ring structure that contributes to the compound's three-dimensional conformation and potential biological interactions. The presence of two amide linkages and a carboxylic acid group provides potential hydrogen bonding sites that may influence the compound's solubility profile and interaction with biological targets .
Physical and Chemical Properties
The presence of both polar groups (amide linkages and carboxylic acid) and non-polar regions (phenyl and cyclopropyl) suggests an amphiphilic character. The carboxylic acid group would contribute to the compound's acidity and potential for ionization under physiological conditions .
Structural Representation
The structural representation of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid can be described using various notations that provide different levels of detail about the compound's atomic arrangement.
Table 2: Structural Representation Formats
| Representation Format | Description |
|---|---|
| IUPAC Name | 2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid |
| Standard InChI | InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18) |
| Standard InChIKey | MSOYOCAEXUABRP-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Nomenclature and Identification Systems
IUPAC Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) naming system, the compound is identified as 2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid . This systematic name describes the chemical structure by specifying the arrangement of atoms and functional groups within the molecule.
The IUPAC name can be broken down into its constituent parts:
-
"2-" indicates the position of the carboxylic acid group
-
"anilino" refers to the phenyl group attached to a nitrogen atom
-
"2-(cyclopropylamino)-2-oxoethyl" describes the side chain containing the cyclopropyl group
-
"acetic acid" identifies the carboxylic acid component of the molecule
Alternative Nomenclature and Identifiers
The compound is also known by several alternative names and identifiers that are used in different contexts within the scientific and commercial communities.
Table 3: Alternative Names and Identifiers
| Type | Identifier |
|---|---|
| Alternative Name | [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid |
| Alternative Name | {2-(cyclopropylamino)-2-oxoethylamino}acetic acid |
| Alternative Name | {(cyclopropylcarbamoyl)methylamino}acetic acid |
| Alternative Name | 2-{(cyclopropylcarbamoyl)methylamino}acetic acid |
| Alternative Name | 2-((2-(Cyclopropylamino)-2-oxoethyl)(phenyl)amino)acetic acid |
| PubChem CID | 25220016 |
| CAS Number | 1142205-00-2 |
Applications and Research Context
| Parameter | Specification |
|---|---|
| Available Quantities | 500 mg, potentially other sizes |
| Lead Time | Approximately 5 days |
| Product Family | Bioactive Small Molecules |
| Usage Restrictions | Professional manufacturing, research laboratories, and industrial/commercial usage only |
| Shipping Restrictions | Cannot be shipped to doctor offices, pharmacies, medical facilities, veterinarians, or residences |
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